molecular formula C19H20ClNO2 B2805038 3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide CAS No. 1798618-97-9

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide

Cat. No.: B2805038
CAS No.: 1798618-97-9
M. Wt: 329.82
InChI Key: IYBHSSQYEFDGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide (CAS 1798618-97-9) is a synthetic small molecule with significant research value in the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. This compound emerged from a large-scale structure-based drug discovery project that utilized molecular docking of over 155 million "drug-like" molecules into the allosteric potentiator site on CFTR . It represents a novel chemotype distinct from known CFTR potentiators like ivacaftor, offering researchers a valuable chemical tool for probing channel gating mechanisms . The primary research application of this compound is as a candidate CFTR potentiator. Electrophysiological studies on inside-out membrane patches containing phosphorylated WT CFTR channels have demonstrated that this compound can increase macroscopic currents, indicating a direct enhancement of channel open probability . Its efficacy is comparable to the benchmark potentiator GLPG1837, making it a compelling lead for investigating new therapeutic avenues for cystic fibrosis, a genetic disease caused by loss-of-function mutations in CFTR . Furthermore, research into CFTR modulators also extends to conditions of channel hyperactivation, such as secretory diarrhea, highlighting the dual potential of such compounds in pharmacological research . This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-16-6-3-4-14(12-16)8-9-18(22)21-13-19(23)11-10-15-5-1-2-7-17(15)19/h1-7,12,23H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBHSSQYEFDGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CCC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Propanamide Derivatives
Compound Name Core Structure Modifications Key Functional Groups References
Target Compound: 3-(3-Chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)propanamide 3-Chlorophenyl + hydroxy-dihydroindenylmethyl Chloroaromatic, propanamide, dihydroindenol N/A
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl + naphthyl-propanamide Chloroaromatic, naphthyl, methoxy
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl + isobutylphenyl-propanamide Chloroaromatic, branched alkylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Thiazole-oxadiazole heterocycles + methylphenyl Heterocyclic (thiazole, oxadiazole), sulfanyl, methylphenyl
(S)-N-((R)-1-Acetyl-6-((2,3-dihydro-1H-inden-2-yl)methyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-amino-propanamide (14e) Dihydroindenylmethyl + tetrahydroquinoline Dihydroindenyl, acetylated quinoline, propanamide
(3S)-3-(4-Chlorophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine hydrochloride Chlorophenyl + pyridinyl-propanamine Chloroaromatic, pyridine, tertiary amine

Key Observations :

  • The target compound’s hydroxy-dihydroindenylmethyl group is structurally unique but shares similarities with dihydroindenyl substituents in opioid receptor agonists (e.g., compound 14e) .
  • Chlorophenyl moieties are common in anti-inflammatory and analgesic derivatives (e.g., ibuprofen/chlorpheniramine hybrids) .
  • Heterocyclic propanamides (e.g., 7c) demonstrate enhanced metabolic stability due to rigid oxadiazole/thiazole systems, unlike the more flexible dihydroindenyl group in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR, MS)
Target Compound C₁₉H₂₀ClNO₂ 337.8 (calculated) Not reported Expected: IR (amide C=O ~1650 cm⁻¹), NMR (δ 7.2–7.4 ppm for chlorophenyl)
7c () C₁₆H₁₇N₅O₂S₂ 375 134–136 IR: 3250 (NH), 1680 (C=O); NMR: δ 2.3 (CH₃), 7.1–7.4 (aromatic)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClNO 340.9 Not reported ¹H NMR: δ 1.8 (isobutyl CH₃), 3.5 (CH₂Cl), 7.2–7.4 (aromatic)
3-Chloro-N-(1-phenylethyl)propanamide C₁₁H₁₄ClNO 211.7 Not reported MS: m/z 212 [M+H]⁺

Key Observations :

  • The target compound’s higher molecular weight (337.8 g/mol) compared to simpler analogs (e.g., 211.7 g/mol for ) reflects its complex dihydroindenyl substitution.
  • Heterocyclic derivatives (e.g., 7c) exhibit higher melting points (134–178°C) due to crystalline packing from rigid structures .
Bioactivity Insights :
  • Opioid Receptor Modulation : Compound 14e () shows µ-opioid receptor agonism, implying the dihydroindenyl group’s role in CNS penetration .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with commercially available indanone derivatives and chlorophenyl precursors. Key steps include:

  • Reduction of 1-indanone to form the hydroxy-2,3-dihydro-1H-indene scaffold using NaBH₄ or LiAlH₄ under anhydrous conditions .
  • Amide coupling between the indene intermediate and 3-(3-chlorophenyl)propanoyl chloride, facilitated by K₂CO₃ or triethylamine in dichloromethane . Critical factors for yield optimization:
  • Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via semi-preparative HPLC or column chromatography to isolate the product (typical yields: 12–23% for analogous compounds) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR spectroscopy : Assign peaks to confirm the chlorophenyl (δ 7.2–7.4 ppm), indene (δ 2.5–3.1 ppm), and amide (δ 6.5–7.0 ppm) groups .
  • HPLC with UV detection : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95% required for bioassays) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ (expected m/z: ~360–370 for C₁₉H₁₉ClNO₂ derivatives) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry) be resolved using crystallographic data?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELXL for refinement .
  • Key parameters: R-factor < 0.05, wR₂ < 0.15, and Fourier difference maps to confirm hydrogen bonding (e.g., amide N–H···O interactions) .
    • Cross-validation : Compare experimental bond lengths/angles with DFT-calculated values (software: Gaussian 16) to resolve discrepancies in chiral centers .

Q. How should researchers address conflicting bioactivity data (e.g., anti-inflammatory vs. null results) in preclinical studies?

Methodological Answer:

  • Dose-response profiling : Test the compound across a wide concentration range (1 nM–100 µM) in in vitro models (e.g., RAW 264.7 macrophages for TNF-α suppression) .
  • Target selectivity assays : Use kinase profiling panels or SPR (surface plasmon resonance) to rule off-target effects .
  • Metabolic stability analysis : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example:
ParameterLow LevelHigh LevelOptimal (Predicted)
Temperature0°C25°C10°C
K₂CO₃ (equiv.)1.53.02.2
Reaction Time4 h12 h8 h
(Data adapted from )
  • Continuous flow chemistry : Minimize decomposition by reducing residence time during amide coupling .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Repeat under controlled conditions : Ensure anhydrous solvents and inert atmosphere (N₂/Ar) to suppress hydrolysis .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., overlapping indene protons) .
  • LC-MS purity check : Rule out impurities (>98% purity required for publication-grade data) .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to µ-opioid receptors (MOR) using PDB ID 6DDF. Focus on hydrophobic pockets accommodating the chlorophenyl group .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å acceptable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.